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Abstract
Pterygospermin, a compound isolated from the plant Moringa oleifera, has been a subject of

scientific interest due to its notable antimicrobial properties. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and biological

activities of Pterygospermin. It is important to note that while Pterygospermin is credited with

biological activity, it is often considered a precursor that decomposes to form benzyl

isothiocyanate (BITC), a well-studied and biologically active compound. This guide also delves

into the experimental protocols for its study and visualizes the signaling pathways influenced by

its active metabolite, BITC. Due to the age of much of the primary literature on

Pterygospermin, some experimental data, particularly detailed spectroscopic analyses, are

not readily available in modern databases. This guide synthesizes the available information and

highlights areas where further research is warranted.

Chemical Structure and Physicochemical Properties
Pterygospermin is chemically known as 1,8-dibenzyl-3,10-dioxa-1,8-

diazadispiro[3.2.3⁷.2⁴]dodeca-5,11-diene-2,9-dithione.[1] Its structure is characterized by a

unique dispiro system containing nitrogen, oxygen, and sulfur atoms, with benzyl groups

attached to the nitrogen atoms.

Table 1: Physicochemical Properties of Pterygospermin
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Property Value Source

Molecular Formula C₂₂H₁₈N₂O₂S₂ [1][2][3]

Molecular Weight 406.5 g/mol [1][3]

IUPAC Name

1,8-dibenzyl-3,10-dioxa-1,8-

diazadispiro[3.2.3⁷.2⁴]dodeca-

5,11-diene-2,9-dithione

[1]

CAS Number 11054-42-5 [1][3]

XLogP3 4.7 [2]

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
6 PubChem

Rotatable Bond Count 4 PubChem

Exact Mass 406.08097017 Da [1][2]

Monoisotopic Mass 406.08097017 Da [1][2]

Topological Polar Surface Area 89.1 Å² [1]

Heavy Atom Count 28 PubChem

Note: Some of the physicochemical properties listed are computationally derived from sources

like PubChem due to a lack of experimentally determined data in readily available literature.

Spectroscopic Data
Detailed experimental spectroscopic data for Pterygospermin, including ¹H-NMR, ¹³C-NMR,

IR, and Mass Spectrometry, are not extensively reported in modern scientific literature.

Characterization of compounds from Moringa oleifera has been performed using these

techniques, but specific data for purified Pterygospermin is scarce.[4] The structural

elucidation of related compounds from Moringa species often relies on a combination of these

spectroscopic methods.
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Biological Activity and Mechanism of Action
Pterygospermin is primarily recognized for its potent antimicrobial activity against a range of

bacteria and fungi.[5][6] The antibacterial and anti-ulcer activities have been attributed to its

dissociation into benzyl isothiocyanate (BITC).[4] BITC is a well-known antimicrobial agent that

exerts its effects through various mechanisms, including disruption of cellular membranes and

inhibition of essential enzymes.

The mechanism of antibacterial action of Pterygospermin has been suggested to involve the

inhibition of transaminases. It has also been noted to affect the assimilation of glutamic acid in

bacteria.

Table 2: Antimicrobial Activity Profile

Activity Organism(s) Observations

Antibacterial

Micrococcus pyogenes var.

aureus (now Staphylococcus

aureus), Bacillus subtilis,

Salmonella species,

Escherichia coli

Pterygospermin and its

derivatives show inhibitory

effects.

Antifungal Filamentous fungi

Pterygospermin has been

shown to inhibit the

germination of seeds and

filamentous fungi.[7]

Antitubercular Mycobacterium tuberculosis

The fixed oil of Moringa

oleifera, from which

Pterygospermin is derived, has

shown anti-tubercular activity.

Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for

purified Pterygospermin are not consistently reported in recent literature. The provided

information is based on qualitative observations from older studies.
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Signaling Pathway Modulation by Benzyl
Isothiocyanate (BITC)
While direct evidence for Pterygospermin's interaction with major signaling pathways is

limited, its active metabolite, benzyl isothiocyanate (BITC), has been shown to modulate

several key pathways implicated in cancer and inflammation.

NF-κB Signaling Pathway
Benzyl isothiocyanate has been demonstrated to inhibit the NF-κB signaling pathway.[2][3][8]

This pathway is a crucial regulator of inflammation, cell survival, and immune responses.

Inhibition of NF-κB by BITC can lead to decreased expression of pro-inflammatory cytokines

and a reduction in the survival of cancer cells.
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Pterygospermin's Influence on NF-κB Pathway via BITC
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Caption: Pterygospermin decomposes to BITC, which inhibits the IKK complex, preventing

NF-κB translocation and pro-inflammatory gene expression.

Wnt/β-catenin Signaling Pathway
BITC has been shown to suppress the Wnt/β-catenin signaling pathway, which is often

dysregulated in various cancers, leading to uncontrolled cell proliferation.[1][9][10][11] By

inhibiting this pathway, BITC can reduce the expression of target genes involved in cell cycle

progression and tumorigenesis.
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Pterygospermin's Influence on Wnt/β-catenin Pathway via BITC
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Caption: Pterygospermin's metabolite, BITC, promotes the degradation of β-catenin, thereby

inhibiting Wnt pathway target gene expression.

PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling network that regulates cell growth,

proliferation, and survival. Benzyl isothiocyanate has been found to inhibit this pathway,

contributing to its anticancer effects.[5][12][13][14] Inhibition of this pathway can lead to

decreased cell proliferation and induction of apoptosis.
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Pterygospermin's Influence on PI3K/AKT/mTOR Pathway via BITC
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Caption: Through its metabolite BITC, Pterygospermin can inhibit the PI3K/AKT/mTOR

pathway, leading to reduced cell growth and survival.
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Experimental Protocols
Extraction and Isolation of Pterygospermin (General
Method)
This protocol is a generalized procedure based on methods described for the extraction of

compounds from Moringa oleifera.
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General Workflow for Pterygospermin Extraction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Pterygospermin: A Technical Guide to its Chemical
Structure and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15562672#chemical-structure-and-properties-of-
pterygospermin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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